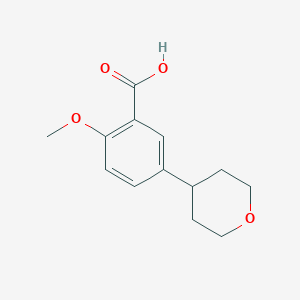
Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and an ethyl ester group at position 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichloropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically takes place under reflux conditions, and the product is isolated through standard workup procedures, including extraction and purification by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ester group, to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Substituted pyridine derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
科学研究应用
Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the dichloropyridine moiety can enhance the compound’s binding affinity to certain targets, thereby increasing its potency.
相似化合物的比较
Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate can be compared with other similar compounds, such as:
3,5-Dichloropyridine: Lacks the ester group but shares the dichloropyridine core.
Ethyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate: Similar structure but with only one chlorine atom on the pyridine ring.
Ethyl 3-(3,5-dibromopyridin-2-yl)-3-oxopropanoate: Similar structure but with bromine atoms instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the dichloropyridine and ester functionalities, which confer distinct chemical and biological properties.
属性
分子式 |
C10H9Cl2NO3 |
|---|---|
分子量 |
262.09 g/mol |
IUPAC 名称 |
ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H9Cl2NO3/c1-2-16-9(15)4-8(14)10-7(12)3-6(11)5-13-10/h3,5H,2,4H2,1H3 |
InChI 键 |
JDOLKOHUXHDYCZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine](/img/structure/B12075456.png)
![L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12075459.png)
![Ethyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B12075467.png)



![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B12075491.png)


![4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid](/img/structure/B12075512.png)


